7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic heterocyclic compound belonging to the chromeno[2,3-c]pyrrole-3,9-dione family. Its structure comprises a fused chromenone-pyrrole core substituted with a chlorine atom at position 7, a 3-fluorophenyl group at position 1, and a methyl group at position 2.
Properties
IUPAC Name |
7-chloro-1-(3-fluorophenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-21-15(9-3-2-4-11(20)7-9)14-16(22)12-8-10(19)5-6-13(12)24-17(14)18(21)23/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLXPDGURXSMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a suitable chromene derivative, followed by the introduction of the pyrrole ring through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds within the chromeno-pyrrole class exhibit significant biological activities, including:
- Anticancer Properties: Studies have shown that 7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione demonstrates cytotoxic effects against various cancer cell lines. Mechanistic studies reveal that it may induce apoptosis through caspase activation and modulation of apoptotic proteins .
- Enzyme Inhibition: The compound has been identified as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, it interacts with ATP-binding domains of growth factor receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), altering downstream signaling pathways that regulate cell growth and survival .
Applications in Research
The applications of this compound span various fields:
- Medicinal Chemistry: Due to its anticancer properties and enzyme inhibition capabilities, it is explored as a potential therapeutic agent for cancer treatment.
- Pharmacological Studies: Ongoing research focuses on understanding its mechanism of action at the molecular level to evaluate its therapeutic potential and safety profile in clinical settings .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- In Vitro Anticancer Activity: Research has reported significant cytotoxicity against multiple cancer cell lines, with varying levels of activity observed across different types.
- Mechanistic Insights: Investigations into how this compound induces apoptosis have revealed its interaction with key signaling pathways involved in cell survival and death .
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Melting Points : Bulky or polar groups (e.g., phenethyl, 4-hydroxyphenyl) correlate with higher melting points (>295°C) due to enhanced intermolecular interactions .
- Spectral Trends : Strong C=O stretching vibrations (1647–1701 cm⁻¹) are consistent across derivatives, confirming the stability of the diketone core .
Key Observations:
- Antiviral Activity : Fluorophenyl and heterocyclic substituents (e.g., thiadiazolyl in AV-C) enhance antiviral potency by promoting cellular innate immune responses .
Biological Activity
7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound belonging to the chromeno-pyrrole class. This compound has garnered attention due to its complex structure and potential therapeutic applications. The unique substituents in its molecular framework suggest diverse biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 420.8 g/mol. Its structure features a chloro group and a fluorophenyl moiety that may enhance its interactions with biological targets.
Biological Activities
Research indicates that compounds within the chromeno-pyrrole class exhibit various biological activities, including:
- Antitumor Activity : Preliminary studies have suggested that this compound may inhibit the growth of certain cancer cell lines. The mechanism of action appears to involve interaction with key signaling pathways in cancer cells.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes associated with cancer progression, such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These interactions may lead to reduced tumor growth and angiogenesis .
- Antioxidant Properties : Some derivatives of pyrrole compounds have shown antioxidant activity, which could contribute to their therapeutic potential by mitigating oxidative stress in cells .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as:
- Receptors and Enzymes : The structural features allow for binding to ATP-binding domains of critical receptors like EGFR and VEGFR . This interaction may stabilize complexes that inhibit downstream signaling pathways involved in cell proliferation and survival.
- Cell Membrane Interactions : Studies have indicated that similar compounds can intercalate into lipid bilayers, potentially altering membrane dynamics and affecting cellular signaling .
Research Findings
A variety of studies have explored the biological activities of related compounds. For instance:
Case Studies
- Antitumor Efficacy : A study investigated the effect of various chromeno-pyrrole derivatives on tumor growth in vivo. The results indicated that specific modifications to the pyrrole ring enhanced antitumor activity compared to unmodified counterparts .
- Mechanistic Insights : Another research effort utilized molecular dynamics simulations to elucidate how this compound interacts with lipid membranes and proteins involved in cell signaling pathways. The findings highlighted its potential role as a modulator of membrane-associated processes .
Q & A
Q. What are the standard synthetic protocols for 7-Chloro-1-(3-fluorophenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, derivatives of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione are synthesized via reactions between substituted aryl amines and chromene precursors under controlled heating (60–80°C) in polar aprotic solvents like DMF or DMSO. Key steps include halogenation (e.g., chlorination) at position 7 and fluorophenyl substitution at position 1 . Yields are influenced by stoichiometric ratios of reagents (e.g., hydrazine hydrate) and reaction time .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray Diffraction (XRD) crystallography provides definitive structural confirmation, as demonstrated for structurally similar dihydrochromeno-pyrrole-diones . Infrared (IR) spectroscopy aids in identifying functional groups like ketones and pyrrole rings .
Q. How can researchers ensure purity during synthesis?
Use column chromatography with silica gel (60–120 mesh) and gradient elution (e.g., hexane/ethyl acetate). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and Thin-Layer Chromatography (TLC) with UV visualization .
Advanced Research Questions
Q. What experimental design strategies optimize reaction yields for this compound?
Employ Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading. Computational tools (e.g., COMSOL Multiphysics) model reaction kinetics and thermodynamics, enabling predictive optimization . For example, varying hydrazine hydrate equivalents (3–7 eq.) and solvent systems (e.g., ethanol vs. toluene) significantly impacts cyclization efficiency .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
Analyze discrepancies by comparing assay conditions (e.g., cell lines, concentrations, incubation times). For instance, antimicrobial activity variations may arise from differences in bacterial strain susceptibility or solvent effects (DMSO vs. saline). Use meta-analysis frameworks to harmonize datasets and identify confounding variables .
Q. What computational methods predict the compound’s reactivity in drug-design applications?
Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking simulations (AutoDock Vina) model interactions with target proteins (e.g., kinases or GPCRs) . Pair these with cheminformatics tools to prioritize synthetic analogs for testing.
Q. How can reactor design improve scalability of its synthesis?
Continuous-flow reactors enhance reproducibility and reduce byproducts by maintaining precise temperature/residence time control. Utilize membrane separation technologies (e.g., nanofiltration) for in-line purification, as recommended in chemical engineering methodologies .
Q. What are the key stability challenges under varying experimental conditions?
Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways. LC-MS identifies hydrolytic or oxidative degradation products. For photostability, use ICH Q1B guidelines with UV-Vis exposure (320–400 nm) .
Q. How to establish structure-activity relationships (SAR) for its derivatives?
Synthesize analogs with systematic substitutions (e.g., varying halogens at position 7 or alkyl groups at position 2). Test in bioassays (e.g., antimicrobial, anticancer) and correlate results with computational descriptors (logP, polar surface area) .
Q. What safety protocols are critical when handling hazardous intermediates?
Follow OSHA-compliant procedures for chlorinated/fluorinated intermediates. Use fume hoods for reactions releasing toxic gases (e.g., HCl). Implement real-time gas sensors and adhere to institutional Chemical Hygiene Plans .
Methodological Notes
- Data Contradiction Resolution : Cross-validate findings using orthogonal techniques (e.g., NMR vs. XRD for structure confirmation) .
- Reproducibility : Document reaction parameters (e.g., humidity, stirring rate) in detail, as minor variations can alter outcomes .
- Ethical Compliance : Ensure all biological testing adheres to institutional review boards (IRBs) and OECD guidelines for in vitro assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
